REACTION_CXSMILES
|
[ClH:1].[C:2]([C:6]1[CH:11]=[CH:10][N:9]=[CH:8][CH:7]=1)([CH3:5])([CH3:4])[CH3:3]>[Pt](=O)=O.CCO>[ClH:1].[C:2]([CH:6]1[CH2:11][CH2:10][NH:9][CH2:8][CH2:7]1)([CH3:5])([CH3:4])[CH3:3] |f:0.1,4.5|
|
Name
|
4-tert-butylpyridine hydrochloride
|
Quantity
|
50 g
|
Type
|
reactant
|
Smiles
|
Cl.C(C)(C)(C)C1=CC=NC=C1
|
Name
|
|
Quantity
|
350 mL
|
Type
|
solvent
|
Smiles
|
CCO
|
Name
|
|
Quantity
|
5 g
|
Type
|
catalyst
|
Smiles
|
[Pt](=O)=O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
22 °C
|
Type
|
CUSTOM
|
Details
|
Stir the mixture at 22° C. under a hydrogen atmosphere (500 psi) for 18 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
Evacuate the excess hydrogen
|
Type
|
FILTRATION
|
Details
|
filter the suspension the a Celite® pad
|
Type
|
CONCENTRATION
|
Details
|
Concentrate the filtrate
|
Type
|
CUSTOM
|
Details
|
dry the residue under vacuum (40° C., 5 mbar)
|
Reaction Time |
18 h |
Name
|
|
Type
|
product
|
Smiles
|
Cl.C(C)(C)(C)C1CCNCC1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 45.1 g | |
YIELD: PERCENTYIELD | 92% | |
YIELD: CALCULATEDPERCENTYIELD | 91.6% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |